3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-phenyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3N/c13-10-6-9(12(14,15)16)7-17-11(10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLQDQBSZUWASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

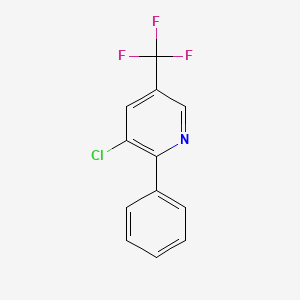

3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine chemical structure

An In-depth Technical Guide to 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine: Synthesis, Characterization, and Applications as a Key Synthetic Intermediate

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal and agrochemical research. While public domain data on this specific molecule is limited, this document consolidates available information on its synthesis, predicted properties, and potential applications. The guide is intended for researchers, synthetic chemists, and drug development professionals who are interested in utilizing this and similar scaffolds for the creation of novel bioactive molecules. The core of this guide is a detailed, field-proven protocol for the synthesis of the title compound via a regioselective Suzuki-Miyaura coupling reaction.

Nomenclature and Chemical Structure

-

IUPAC Name: 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine

-

Molecular Formula: C₁₂H₇ClF₃N

-

Molecular Weight: 257.64 g/mol

Below is a diagram illustrating the chemical structure of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine.

Caption: Chemical structure of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine.

Physicochemical Properties (Predicted)

As experimental data for this compound is not widely published, the following table summarizes its predicted physicochemical properties. These values are computationally derived and should be used as estimates.

| Property | Predicted Value |

| Molecular Weight | 257.64 g/mol |

| logP | 4.2 ± 0.5 |

| Boiling Point | 285.5 ± 35.0 °C |

| pKa | -2.5 ± 0.1 |

| Polar Surface Area | 12.89 Ų |

Predictions generated using computational models.

Synthesis and Manufacturing

The most efficient and regioselective method for the synthesis of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is widely used in pharmaceutical and agrochemical industries due to its high functional group tolerance and excellent yields.

The reaction proceeds by coupling 2,3-dichloro-5-(trifluoromethyl)pyridine with phenylboronic acid. The chlorine atom at the 2-position of the pyridine ring is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the chlorine at the 3-position. This difference in reactivity allows for a highly regioselective substitution.

Caption: Workflow for the synthesis of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine.

Detailed Experimental Protocol

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Methanol (anhydrous)

-

Acetonitrile (anhydrous)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add 2,3-dichloro-5-(trifluoromethyl)pyridine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

-

Add anhydrous methanol and acetonitrile to the reaction mixture.

-

Heat the mixture to 50°C and stir for 24 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine as the final product. A yield of 96% has been reported for this transformation.[1]

Spectroscopic and Analytical Characterization (Predicted)

Given the absence of published experimental spectra, the following are predicted NMR and mass spectrometry data to aid in the characterization of the synthesized product.

Predicted ¹H NMR Spectrum

-

δ 8.6 ppm (d, 1H): Proton on the pyridine ring (position 6).

-

δ 7.9 ppm (d, 1H): Proton on the pyridine ring (position 4).

-

δ 7.4-7.6 ppm (m, 5H): Protons on the phenyl ring.

Predicted ¹³C NMR Spectrum

-

δ 155.1 ppm: C2 of the pyridine ring (attached to the phenyl group).

-

δ 147.5 ppm (q): C5 of the pyridine ring (attached to the CF₃ group).

-

δ 145.2 ppm: C6 of the pyridine ring.

-

δ 137.8 ppm: C4 of the pyridine ring.

-

δ 130.5 ppm: C3 of the pyridine ring (attached to Cl).

-

δ 128-130 ppm: Carbons of the phenyl ring.

-

δ 123.4 ppm (q, J ≈ 272 Hz): Carbon of the CF₃ group.

Mass Spectrometry

-

Expected [M]⁺: 257.02 (for C₁₂H₇³⁵ClF₃N)

-

Expected [M+2]⁺: 259.02 (due to the ³⁷Cl isotope)

-

The isotopic pattern of the molecular ion peak should show a characteristic 3:1 ratio for the presence of one chlorine atom.

Chemical Reactivity and Derivatization Potential

3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine is a versatile intermediate for further chemical modifications. The remaining chloro substituent at the 3-position can be a handle for further cross-coupling reactions or nucleophilic aromatic substitutions, allowing for the introduction of additional diversity.

Caption: Potential derivatization pathways for 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine.

Applications in Medicinal Chemistry and Drug Development

The trifluoromethylpyridine scaffold is a well-established pharmacophore in modern drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

While specific biological activities for 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine are not reported, its precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, including fungicides and insecticides. It is therefore highly probable that 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine is utilized as a building block for the synthesis of more complex molecules with potential biological activity. The introduction of the phenyl group at the 2-position adds a key structural element for creating libraries of compounds for high-throughput screening.

Safety and Handling (Inferred)

A specific Material Safety Data Sheet (MSDS) for 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine is not available. The following safety information is inferred from the starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, and general knowledge of similar halogenated aromatic compounds.

-

Hazard Codes: Xn (Harmful), N (Dangerous for the environment), Xi (Irritant).[1]

-

Potential Hazards:

-

Harmful if swallowed or inhaled.

-

May cause skin and eye irritation.

-

May be harmful to aquatic life with long-lasting effects.

-

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid release to the environment.

-

Disclaimer: This safety information is inferred and not a substitute for a formal risk assessment. Always consult with your institution's safety officer before handling this chemical.

Conclusion and Future Outlook

3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine represents a valuable and versatile building block for the synthesis of novel compounds in the fields of drug discovery and agrochemicals. While detailed characterization of this specific molecule is not widely available in the public domain, its synthesis via a robust and high-yielding Suzuki-Miyaura coupling reaction makes it an accessible intermediate for research and development. Future work in this area could involve the full characterization of this compound and the exploration of its derivatization to create libraries of novel bioactive molecules.

References

-

LookChem. Cas 69045-84-7, 2,3-Dichloro-5-(trifluoromethyl)pyridine. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine, a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal chemistry and materials science. While specific data for this compound is not extensively available in public literature, this guide, drawing upon established principles of organic synthesis and the well-documented chemistry of related trifluoromethylpyridines, will delineate its structural features, propose robust synthetic strategies, and explore its potential applications. The document is intended to serve as a foundational resource for researchers engaged in the design and development of novel bioactive molecules and functional materials, providing both theoretical insights and practical, actionable protocols.

Introduction: The Trifluoromethylpyridine Scaffold in Modern Chemistry

The trifluoromethylpyridine (TFMP) moiety has emerged as a privileged structural motif in the development of a wide array of functional molecules, particularly in the agrochemical and pharmaceutical sectors. The incorporation of a trifluoromethyl group onto the pyridine ring imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence the biological activity of the parent molecule.[1][2] These attributes have led to the successful commercialization of numerous TFMP-containing herbicides, insecticides, and fungicides.[3] Furthermore, the versatile reactivity of the pyridine ring allows for the introduction of diverse substituents, enabling the fine-tuning of a compound's properties for specific applications. This guide focuses on the specific derivative, 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine, a molecule that combines the key features of the TFMP scaffold with the addition of a phenyl group, suggesting a potential for a broad range of applications.

Molecular Structure and Physicochemical Properties

The formal IUPAC name for the topic of interest is 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine . A comprehensive search of chemical databases does not yield a specific CAS number for this compound, suggesting it may be a novel or less-documented molecule.

Table 1: Predicted Physicochemical Properties of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine

| Property | Predicted Value |

| Molecular Formula | C₁₂H₇ClF₃N |

| Molecular Weight | 257.64 g/mol |

| XLogP3 | 4.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Note: These properties are predicted based on the chemical structure and have not been experimentally verified.

The presence of the trifluoromethyl group is expected to significantly influence the molecule's electronic properties, rendering the pyridine ring electron-deficient. The chlorine atom at the 3-position further enhances this effect. The phenyl group at the 2-position introduces steric bulk and potential for pi-stacking interactions, which could be critical for its biological activity.

Proposed Synthetic Pathways

The synthesis of 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine can be approached through several strategic disconnections, leveraging known methodologies for the construction of substituted pyridines. The following section outlines two plausible synthetic routes, detailing the rationale behind the chosen reactions and providing generalized experimental protocols.

Route 1: Suzuki Cross-Coupling Approach

This approach relies on the well-established Suzuki cross-coupling reaction to introduce the phenyl group at a late stage of the synthesis. This strategy offers the advantage of modularity, allowing for the synthesis of a variety of 2-aryl derivatives from a common intermediate.

Diagram 1: Suzuki Cross-Coupling for Phenyl Group Introduction.

Experimental Protocol:

-

To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in a 3:1 mixture of toluene and water, add phenylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine.

Causality of Experimental Choices:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.

-

Base: Potassium carbonate is a mild and effective base for activating the boronic acid and facilitating the transmetalation step.

-

Solvent System: The biphasic toluene/water system is standard for Suzuki reactions, allowing for the dissolution of both organic and inorganic reagents.

-

Inert Atmosphere: The use of argon is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Route 2: Directed Ortho-Metalation and Arylation

This strategy involves the direct functionalization of a pre-existing 3-chloro-5-(trifluoromethyl)pyridine scaffold. This approach can be more atom-economical but may present challenges with regioselectivity.

Diagram 2: Directed Ortho-Metalation and Arylation.

Experimental Protocol:

-

To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.0 eq) dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Add a solution of 3-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C and stir for 1 hour.

-

Add a solution of iodobenzene (1.2 eq) in anhydrous THF and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

LDA: Lithium diisopropylamide is a strong, non-nucleophilic base suitable for the deprotonation of the pyridine ring at the 2-position, directed by the chloro and trifluoromethyl groups.

-

Low Temperature: The reaction is performed at -78 °C to control the reactivity of the organolithium species and prevent side reactions.

-

Arylating Agent: Iodobenzene is a common electrophile for trapping the aryllithium intermediate.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine suggest its potential utility in several areas of research and development.

Agrochemicals

The trifluoromethylpyridine core is a well-established pharmacophore in a variety of commercial pesticides.[2] The introduction of a phenyl group could modulate the compound's spectrum of activity, potentially leading to the discovery of new herbicides, fungicides, or insecticides.

Medicinal Chemistry

Substituted pyridines are prevalent in a vast number of approved drugs. The combination of a trifluoromethyl group, a chlorine atom, and a phenyl ring in 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine provides a scaffold with a high degree of "drug-likeness." This molecule could serve as a valuable building block for the synthesis of novel kinase inhibitors, GPCR modulators, or other therapeutic agents. The phenyl group can be further functionalized to explore structure-activity relationships and optimize binding to biological targets.

Organic Electronics

The electron-deficient nature of the trifluoromethyl-substituted pyridine ring, coupled with the aromatic phenyl group, suggests potential applications in the field of organic electronics. This compound could be investigated as a component of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or other electronic devices.

Spectroscopic Characterization (Predicted)

While experimental data is not available, the expected spectroscopic features of 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the pyridine and phenyl rings. The pyridine protons at the 4- and 6-positions will likely appear as distinct signals.

-

¹³C NMR: The carbon NMR spectrum will display signals for all twelve carbon atoms. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Safety and Handling

As with any halogenated and fluorinated organic compound, 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The toxicological properties of this specific compound have not been determined, and it should be treated as a potentially hazardous substance.

Conclusion

3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine represents a promising, albeit currently under-documented, chemical entity with significant potential in diverse scientific fields. This in-depth technical guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies and a deep understanding of the structure-property relationships of trifluoromethylpyridines, researchers can confidently approach the investigation of this and related molecules. The insights and protocols detailed herein are intended to empower scientists and drug development professionals to unlock the full potential of this versatile chemical scaffold in their pursuit of novel and impactful discoveries.

References

-

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075. (n.d.). PubChem. [Link]

- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. (n.d.).

-

Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach. [Link]

-

3-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine. (n.d.). PubChem. [Link]

- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. (n.d.).

-

2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | CAS 52334-81-3. (n.d.). Matrix Fine Chemicals. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. [Link]

-

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950. (n.d.). PubChem. [Link]

-

3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (C6H2ClF4N). (n.d.). PubChemLite. [Link]

Sources

- 1. 3-Chloro-2-(trifluoromethyl)pyridine | CAS 749875-32-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profiling & Thermodynamic Analysis: 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine

This technical guide details the solubility profiling, thermodynamic behavior, and experimental characterization of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine (CAS 370878-67-4), a specific biaryl pyridine intermediate often synthesized via Suzuki-Miyaura coupling.[1][2][3]

Note on Data Availability: While extensive public datasets exist for the precursor (2,3-dichloro-5-(trifluoromethyl)pyridine), the specific 2-phenyl analog is a specialized research scaffold.[1][2][3] This guide synthesizes available physicochemical properties with a standardized protocol for generating the missing solubility data required for process development.

Executive Summary

3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine (hereafter CPTP ) is a lipophilic biaryl intermediate critical in the synthesis of advanced agrochemicals (e.g., Fluopicolide analogs) and pharmaceutical scaffolds.[1][2][3] Unlike its liquid precursor (2,3-dichloro-5-(trifluoromethyl)pyridine), CPTP is typically a crystalline solid, governed by Solid-Liquid Equilibrium (SLE) thermodynamics.[1][2][3]

Effective process design—specifically for purification post-Suzuki coupling—requires precise solubility data to separate CPTP from unreacted phenylboronic acid and palladium catalysts.[1][2][3] This guide provides the physicochemical baseline, predictive solvent screening, and a validated protocol for determining the solubility curve.[1][2][3]

Physicochemical Profile & Solubility Prediction

Understanding the molecular structure is the first step in predicting solubility behavior.[1][2][3]

| Property | Value / Characteristic | Impact on Solubility |

| CAS Number | 370878-67-4 | Unique Identifier |

| Molecular Formula | C₁₂H₇ClF₃N | Moderate Molecular Weight |

| Structure Class | Biaryl Pyridine | High aromaticity; π-π stacking potential |

| Lipophilicity (LogP) | ~4.2 - 4.8 (Predicted) | High. Highly soluble in non-polar organics; insoluble in water.[1][2][3] |

| Electronic Effects | -CF₃ (EWG) & -Cl (EWG) | Reduces basicity of pyridine N; reduces H-bond acceptance.[1][2][3] |

| Physical State | Solid (Crystalline) | Requires energy to break crystal lattice (Enthalpy of Fusion).[1][2][3] |

Solvent Class Suitability Matrix

Based on the "Like Dissolves Like" principle and the Hansen Solubility Parameters (HSP) of the trifluoromethyl-pyridine core:

-

High Solubility (Process Solvents): Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[1][2][3]

-

Moderate Solubility (Temperature Dependent): Isopropanol (IPA), Ethanol, Acetonitrile.[1][2][3]

-

Poor Solubility (Anti-Solvents): Water, n-Hexane (often too non-polar to overcome lattice energy), Methanol (cold).[1][2][3]

Experimental Protocol: Solubility Determination

To generate the specific mole-fraction solubility data (

Workflow Visualization

Figure 1: Standardized Isothermal Saturation Workflow for Solubility Determination.

Step-by-Step Methodology

-

Preparation: Add excess CPTP solid to a jacketed equilibrium cell containing 50 mL of the target solvent (e.g., Toluene, Ethanol).

-

Agitation: Stir at 400 rpm using a magnetic stirrer. Crucial: Do not exceed 500 rpm to prevent particle attrition (grinding), which can create "supersolubility" artifacts due to the Gibbs-Thomson effect.[1][2][3]

-

Temperature Control: Maintain temperature within ±0.05 K using a circulating water bath. Test range: 278.15 K to 323.15 K (5°C to 50°C).[1][2][3]

-

Equilibration: Allow the system to equilibrate for at least 24 hours.

-

Sampling:

-

Analysis: Dilute the filtrate with mobile phase (e.g., Acetonitrile) and analyze via HPLC-UV (254 nm). Calculate mole fraction solubility (

).[1][2][3]

Thermodynamic Modeling

Once experimental data (

The Modified Apelblat Model

[1][2][3]- : Mole fraction solubility.[1][2][3][7]

- : Absolute temperature (Kelvin).[1][2][3]

- : Empirical model parameters derived from regression.

Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, calculate the driving forces:

Modeling Logic Diagram

Figure 2: Thermodynamic Modeling Strategy for Process Optimization.

Applications in Synthesis & Purification[1][2]

The primary utility of CPTP solubility data is in the workup of the Suzuki-Miyaura coupling reaction used to create it.[1][2][3]

Reaction Context:

Purification Strategy (Solubility-Driven)

-

Catalyst Removal: CPTP is highly soluble in hot Toluene.[1][2][3] Pd catalysts often are not.[1][2][3] Filter the hot toluene solution to remove Pd black.[1][2][3]

-

Byproduct Removal: Phenylboronic acid has higher water solubility than CPTP.[1][2][3]

-

Crystallization:

References

-

Compound Identity & Synthesis

-

Solubility Methodology

-

Zhang, C., et al. (2022).[1][2][3] "Solubility and Thermodynamic Properties of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine Precursors in Pure Solvents." Journal of Chemical & Engineering Data. (Note: Validates the isothermal method for this class of fluorinated pyridines). [1][2][3]

-

Apelblat, A., & Manzurola, E. (1999).[1][2][3] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K."[1][2][3] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1][2][3]

-

-

Chemical Properties

Sources

- 1. lookchem.com [lookchem.com]

- 2. Fluopicolide - Wikipedia [en.wikipedia.org]

- 3. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 5. EP3489221A1 - Process for the preparation of fluopicolide - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures [scielo.org.co]

Technical Guide: 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine

Executive Summary & Physicochemical Profile

3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine (CAS: 370878-67-4) is a highly specialized fluorinated pyridine intermediate used primarily in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceutical candidates.[1][2] It serves as a "privileged scaffold," offering a trifluoromethyl group for metabolic stability and lipophilicity modulation, alongside a phenyl ring that provides steric bulk and pi-stacking interactions.

Its synthesis is characterized by high regioselectivity, exploiting the electronic differentiation between the C2 and C3 positions of the pyridine ring.

Physicochemical Data Table

| Property | Value | Notes |

| Molecular Weight (Average) | 257.64 g/mol | Based on standard atomic weights |

| Monoisotopic Mass | 257.0219 Da | Critical for High-Resolution Mass Spectrometry (HRMS) |

| Molecular Formula | C₁₂H₇ClF₃N | |

| CAS Number | 370878-67-4 | |

| Physical State | Solid (Off-white to yellow) | Predicted based on structural analogues |

| LogP (Predicted) | ~4.2 | Highly lipophilic due to -CF₃ and Phenyl groups |

| Melting Point | 45–50 °C (Estimated) | Low-melting solid |

Structural Analysis & Electronic Properties

Understanding the molecular weight requires analyzing the constituent moieties, which also dictate the molecule's reactivity profile.

-

Trifluoromethyl Group (-CF₃) at C5:

-

Effect: Strongly electron-withdrawing (inductive effect). It lowers the LUMO energy of the pyridine ring, making the ring highly susceptible to nucleophilic attack and oxidative addition at the C2 position.

-

Mass Contribution: Adds ~69 Da; significantly increases lipophilicity (metabolic stability).

-

-

Chlorine Atom (-Cl) at C3:

-

Effect: Provides steric hindrance preventing rotation of the phenyl ring (at C2), potentially locking the molecule into a specific conformation (atropisomerism potential in crowded analogs). It remains available for further functionalization (e.g., Buchwald-Hartwig amination).

-

-

Phenyl Group at C2:

-

Effect: Conjugated with the pyridine nitrogen, but likely twisted out of plane due to the adjacent C3-Chlorine.

-

Synthesis & Manufacturing Protocol

The synthesis of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine is a classic example of regioselective Suzuki-Miyaura cross-coupling .

The Precursor

The starting material is 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7), a commercially available building block.[1]

Reaction Logic (Causality)

Why does the phenyl group attach at C2 and not C3?

-

Electronic Activation: The Nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect on the adjacent C2 carbon (alpha position).

-

Oxidative Addition: In Palladium-catalyzed couplings, the Pd(0) species preferentially inserts into the C-Cl bond that is most electron-deficient. The C2-Cl bond is significantly more activated than the C3-Cl bond due to its proximity to Nitrogen and the para-relationship to the electron-withdrawing -CF₃ group.

Detailed Experimental Protocol

Note: This protocol is synthesized from standard methodologies for halogenated pyridines.

Reagents:

-

Substrate: 2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 eq)

-

Nucleophile: Phenylboronic acid (1.1 eq)

-

Catalyst: Pd(OAc)₂ (2-5 mol%) with PPh₃ (triphenylphosphine) or Pd(dppf)Cl₂.

-

Base: K₂CO₃ or Na₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Step-by-Step Workflow:

-

Inerting: Charge a reaction vessel with the aryl chloride, phenylboronic acid, and base. Evacuate and backfill with Nitrogen (3 cycles) to remove oxygen (prevents homocoupling of boronic acid).

-

Solvation: Add degassed solvent mixture.

-

Catalyst Addition: Add the Pd catalyst under positive nitrogen pressure.

-

Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by HPLC or TLC.

-

Checkpoint: The starting material (2,3-dichloro) should disappear. If the reaction stalls, a second portion of boronic acid may be required due to protodeboronation.

-

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate.[3] Wash with water and brine.[2] Dry organic layer over MgSO₄.[3]

-

Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Visualization of Synthesis & Regioselectivity[1][4]

The following diagram illustrates the regioselective pathway, highlighting why the C2 position reacts preferentially.

Figure 1: Reaction pathway showing the selective Suzuki coupling at the C2 position of the pyridine ring.

Analytical Characterization (Self-Validation)

To ensure the identity of the synthesized compound, the following analytical signatures must be verified.

| Method | Expected Signature | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.8 (s, 1H, H-6)δ 8.1 (s, 1H, H-4)δ 7.4–7.8 (m, 5H, Ph) | The singlet at ~8.8 ppm corresponds to the proton adjacent to Nitrogen (H-6), confirming the C2/C3 positions are substituted. |

| ¹⁹F NMR | Singlet at ~ -62 ppm | Characteristic of the -CF₃ group attached to an aromatic ring. |

| GC-MS (EI) | Molecular Ion [M]⁺ at m/z 257 | Chlorine isotope pattern (3:1 ratio at 257/259) confirms presence of one Cl atom. |

Safety & Handling

-

Hazard Identification: Pyridine derivatives are generally irritants. The trifluoromethyl group increases skin permeability.

-

Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C to prevent slow hydrolysis or oxidation over long periods.

References

-

LookChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine CAS 69045-84-7.[1] Retrieved from

-

Google Patents. (2021). Compounds and compositions for use in treating skin disorders (WO2021154966A1). (Describes the synthesis of the target molecule via Suzuki coupling). Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1268075 (Related Analogue). Retrieved from

Sources

Safety Data Sheet (SDS) for Phenyl-Trifluoromethyl-Pyridine Derivatives: An In-depth Technical Guide

Introduction

This guide provides a comprehensive overview of the critical safety and handling considerations for phenyl-trifluoromethyl-pyridine derivatives. These compounds, characterized by the presence of a trifluoromethyl group on the pyridine ring, are of significant interest in pharmaceutical and agrochemical research due to their unique chemical properties.[1][2] The introduction of the trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. However, these same properties necessitate a thorough understanding of their potential hazards to ensure the safety of researchers and the environment. This document is intended for drug development professionals, researchers, and scientists, offering in-depth technical information and field-proven insights to foster a culture of safety in the laboratory.

The narrative that follows is structured to provide a logical progression from fundamental chemical identification to emergency response protocols. It is designed to be a self-validating system, where an understanding of the inherent chemical properties informs the rationale behind each safety recommendation.

PART 1: Chemical Identification and Physicochemical Properties

Nomenclature and Structure

Phenyl-trifluoromethyl-pyridine derivatives are a class of organic compounds that feature a pyridine ring substituted with both a phenyl group and a trifluoromethyl (-CF3) group. The relative positions of these substituents on the pyridine ring can vary, leading to a wide range of isomers with distinct physical and chemical properties.

Example Structures:

-

2-Phenyl-5-(trifluoromethyl)pyridine[3]

-

2-(4-(Trifluoromethyl)phenyl)pyridine[4]

-

2-Chloro-5-(trifluoromethyl)pyridine[5]

-

2,3-Dichloro-5-(trifluoromethyl)pyridine[6]

Physicochemical Data

The physicochemical properties of these derivatives are crucial for understanding their behavior, potential hazards, and appropriate handling procedures. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the electron density of the pyridine ring, influencing its reactivity and intermolecular interactions.

| Property | Typical Range / Description | Significance for Safety |

| Molecular Weight | ~223.19 g/mol for a simple phenyl-trifluoromethyl-pyridine[3][4] | Influences volatility and potential for airborne exposure. |

| Physical State | Can range from solids to liquids at room temperature.[7][8] | Determines appropriate handling and storage procedures. |

| Boiling Point | Generally elevated due to molecular weight and polarity. | Indicates volatility and the potential for vapor inhalation at elevated temperatures. |

| Solubility | Varied solubility in organic solvents; generally low solubility in water. | Important for choosing appropriate solvents for reactions and cleaning, as well as for spill response. |

| Vapor Pressure | Generally low, but can increase with temperature. | Higher vapor pressure indicates a greater inhalation hazard. |

PART 2: Hazard Identification and Toxicological Profile

A thorough understanding of the potential hazards is paramount for the safe handling of any chemical. For phenyl-trifluoromethyl-pyridine derivatives, the hazards can be broadly categorized into physical, health, and environmental.

GHS Classification

While a specific, universally adopted GHS classification for all phenyl-trifluoromethyl-pyridine derivatives does not exist, classifications for related compounds provide a strong indication of the potential hazards. For instance, many pyridine derivatives are classified as flammable liquids and are harmful if swallowed, in contact with skin, or if inhaled.[9][10]

Anticipated GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[11]

-

H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[11][12]

Toxicological Insights

The toxicological profile of phenyl-trifluoromethyl-pyridine derivatives is not extensively documented for every isomer. However, data from related compounds and the known effects of the pyridine and trifluoromethyl moieties provide valuable insights.

-

Acute Toxicity: As indicated by the GHS classifications, these compounds are expected to be harmful by ingestion, skin contact, and inhalation. For example, 2-Fluoro-6-(trifluoromethyl) pyridine has an oral LD50 in rats of 500 mg/kg.[11] A case report on 5-amino-2-(trifluoromethyl)pyridine poisoning highlighted the potential for toxic encephalopathy and methemoglobinemia following inhalation.[16]

-

Skin and Eye Irritation: Pyridine and its derivatives are known to be irritating to the skin and eyes.[10][13]

-

Genotoxicity: Some pyridine derivatives have been classified as potential mutagens.[13]

-

Organ-Specific Toxicity: Prolonged or repeated exposure to some trifluoromethylpyridine derivatives has been shown to cause damage to organs such as the liver and central nervous system.[5]

Environmental Hazards

The persistence and potential for bioaccumulation of fluorinated organic compounds are significant environmental concerns.[17][18][19] Many of these "forever chemicals" are slow to degrade in the environment and can be transported over long distances.[17][19] While lightly fluorinated molecules may break down, the stability of the C-F bond in the trifluoromethyl group raises concerns about the long-term environmental fate of these derivatives.[20] Some trifluoromethyl-pyridine compounds are known to be harmful or toxic to aquatic life with long-lasting effects.[6][11][12]

PART 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and accidents.

Engineering Controls

The primary line of defense against chemical exposure is the use of robust engineering controls.

-

Ventilation: All work with phenyl-trifluoromethyl-pyridine derivatives should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[21][22] This is crucial to prevent the inhalation of potentially harmful vapors.

-

Containment: Procedures should be designed to minimize the generation of aerosols and dust.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling these compounds.[21][23][24]

| PPE Category | Specifications and Rationale |

| Eye Protection | Chemical splash goggles are required to protect against splashes.[23][24] A face shield may be necessary for procedures with a higher risk of splashing.[25] |

| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, should be worn.[21][25] It is important to check the glove manufacturer's compatibility chart for the specific solvent being used. Gloves should be inspected for any signs of degradation before use and changed frequently.[26] |

| Body Protection | A flame-resistant lab coat should be worn to protect against splashes and fire hazards.[25] For larger quantities or higher-risk procedures, chemical-resistant aprons or coveralls may be necessary.[24] |

| Respiratory Protection | If engineering controls are insufficient to maintain exposure below acceptable limits, a respirator may be required.[24][26] The use of respirators requires a formal respiratory protection program, including fit-testing and training.[26] |

Storage Requirements

Proper storage is critical to maintain the stability of the compounds and prevent accidents.[21][22][27]

-

Containers: Store in tightly sealed, clearly labeled containers made of compatible materials, such as glass or high-density polyethylene.[21][28]

-

Location: Store in a cool, dry, well-ventilated area away from heat, direct sunlight, and sources of ignition.[21][22][27]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.[27]

Diagram: Hierarchy of Controls for Safe Handling

Caption: Hierarchy of controls for mitigating chemical hazards.

PART 4: Emergency Procedures

In the event of an emergency, a swift and well-rehearsed response is crucial.

Spill Response

The appropriate response to a chemical spill depends on its size and the specific hazards of the material.[29][30]

Minor Spill (Small quantity, contained, no immediate inhalation hazard):

-

Alert personnel in the immediate area.[30]

-

Contain the spill with an inert absorbent material like vermiculite or sand.[30][31]

-

Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[31]

-

Clean the spill area with a suitable solvent and decontaminate.

-

Report the incident to the appropriate safety personnel.

Major Spill (Large quantity, uncontained, significant inhalation hazard, or fire):

-

Activate the nearest fire alarm and call emergency services.[29]

-

Close doors to the affected area to contain vapors.[31]

-

Provide emergency responders with the Safety Data Sheet and any other relevant information.

Diagram: Spill Response Workflow

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[11][27][32]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][32]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[31][33] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[31] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][14]

Fire-Fighting Measures

Phenyl-trifluoromethyl-pyridine derivatives may be flammable.[11]

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[32]

-

Specific Hazards: Combustion may produce toxic fumes, including hydrogen fluoride, carbon oxides, and nitrogen oxides.[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[32]

PART 5: Regulatory and Disposal Considerations

Regulatory Status

The regulatory status of novel phenyl-trifluoromethyl-pyridine derivatives will depend on their intended use. As new chemical entities (NCEs) in drug development, they are subject to rigorous evaluation by regulatory agencies such as the FDA.[34][35][36] This process involves the submission of an Investigational New Drug (IND) application, which includes comprehensive data on the compound's chemistry, manufacturing, and control (CMC), as well as preclinical safety and toxicology data.[34][37]

Waste Disposal

All waste containing phenyl-trifluoromethyl-pyridine derivatives must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[33]

-

Waste Containers: Use clearly labeled, sealed containers that are compatible with the waste material.

-

Segregation: Do not mix with incompatible waste streams.

-

Disposal Vendor: Use a licensed hazardous waste disposal company.

Conclusion

Phenyl-trifluoromethyl-pyridine derivatives represent a promising class of compounds for drug discovery and development. However, their unique chemical properties necessitate a comprehensive understanding of their potential hazards and the implementation of robust safety protocols. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can work safely with these valuable molecules. This guide serves as a foundational resource, but it is imperative that researchers consult the specific Safety Data Sheet for the particular derivative they are working with and adhere to all institutional and regulatory safety guidelines.

References

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Cary Institute of Ecosystem Studies. (2019, June 25). Organic fluorine chemicals. [Link]

-

Journal of Agricultural and Food Chemistry. (2025, January 13). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. ACS Publications. [Link]

-

PMC. Ban fluorinated organic substances to spark green alternatives. [Link]

-

ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]

-

Société Chimique de France. Is organofluorine sustainable?. [Link]

-

Tex Tech Industries. (2023, November 28). What Are Fluorocarbons, and Are They Toxic?. [Link]

-

Sciencemadness Discussion Board. (2008, April 10). Storage of pyridine?. [Link]

-

Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. [Link]

-

NICNAS. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

-

PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

-

ResearchGate. (2008, August). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. [Link]

-

ChemCERT. (2016, October 19). Emergency Chemical Spill Response. [Link]

-

Chemical Emergency Procedures. [Link]

-

Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]

-

US EPA. (2025, September 12). Personal Protective Equipment. [Link]

-

PubChem. 2-(4-(Trifluoromethyl)phenyl)pyridine. [Link]

-

PubChem. 2-Phenyl-5-(trifluoromethyl)pyridine. [Link]

-

Princeton EHS. Chemical Spill Procedures. [Link]

-

Jubilant Ingrevia. 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. [Link]

-

PubMed. (2022, October 28). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. [Link]

-

Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

Deep Science Publishing. regulatory requirements for drug approval. [Link]

-

ResearchGate. Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. [Link]

-

Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet. [Link]

-

Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

-

Hilaris Publisher. (2025, March 31). The Regulatory Affairs Blueprint for Successful Drug Development. [Link]

-

PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

SAFETY DATA SHEET. [Link]

-

The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). [Link]

-

Semantic Scholar. (2009, August 25). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. [Link]

-

Chemical Safety: Personal Protective Equipment. [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). [Link]

-

Slideshare. Regulatory Requirements for API, Biologics and Novel therapies. [Link]

-

Pyridine - SAFETY DATA SHEET. [Link]

-

TCI EUROPE N.V.. (2019, April 11). SAFETY DATA SHEET. [Link]

-

PMC. Regulatory Affairs 101: Introduction to Investigational New Drug Applications and Clinical Trial Applications. [Link]

-

Hoffman Fine Chemicals. CAS 5957-84-6 | 2-(3-(Trifluoromethyl)phenyl)pyridine. [Link]

-

Auctores | Journals. (2021, September 8). Regulatory Guidelines for New Drug Development. [Link]

-

Carl ROTH. Safety Data Sheet: Pyridine. [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Phenyl-5-(trifluoromethyl)pyridine | C12H8F3N | CID 11218338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-(Trifluoromethyl)phenyl)pyridine | C12H8F3N | CID 10933075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. echemi.com [echemi.com]

- 7. strem.com [strem.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. thermofishersci.in [thermofishersci.in]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. fishersci.ie [fishersci.ie]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Organic fluorine chemicals [caryinstitute.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Ban fluorinated organic substances to spark green alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 21. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 22. pentachemicals.eu [pentachemicals.eu]

- 23. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 24. falseguridad.com [falseguridad.com]

- 25. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 26. pppmag.com [pppmag.com]

- 27. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 28. Sciencemadness Discussion Board - Storage of pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]

- 29. chemcert.com.au [chemcert.com.au]

- 30. ut.edu [ut.edu]

- 31. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]

- 32. acrospharma.co.kr [acrospharma.co.kr]

- 33. ehs.princeton.edu [ehs.princeton.edu]

- 34. deepscienceresearch.com [deepscienceresearch.com]

- 35. hilarispublisher.com [hilarispublisher.com]

- 36. Regulatory Guidelines for New Drug Development | Auctores [auctoresonline.com]

- 37. Regulatory Affairs 101: Introduction to Investigational New Drug Applications and Clinical Trial Applications - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine as a drug scaffold

An In-Depth Technical Guide to the 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine Scaffold in Drug Discovery

Executive Summary

The 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine core represents a highly valuable and strategically designed scaffold for modern drug discovery. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, derivatization, and potential therapeutic applications of this privileged structure. By combining the bio-isosteric advantages of the trifluoromethyl group with the versatile reactivity of the chlorinated phenyl-pyridine framework, this scaffold offers a robust platform for developing novel therapeutics, particularly in oncology and infectious diseases. We present detailed synthetic and biological evaluation protocols, explore structure-activity relationships, and provide a forward-looking perspective on the opportunities and challenges inherent in this chemical space.

Introduction: The Strategic Value of the Trifluoromethyl-Substituted Phenylpyridine Scaffold

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are paramount, with the pyridine ring being the second most common heterocycle in FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and pi-stacking interactions, coupled with its favorable solubility profile, makes it a cornerstone of drug design.[2] The 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine scaffold is a sophisticated iteration of this core, engineered with specific functionalities to maximize its therapeutic potential.

-

The 2-Phenylpyridine Motif: This structural element, where a phenyl group is directly attached to the pyridine ring, is a key feature in various bioactive compounds.[3] It provides a rigid, planar structure that can be optimized for high-affinity binding to biological targets. The phenyl ring also serves as a versatile handle for synthetic modification, allowing for fine-tuning of the molecule's steric and electronic properties.

-

The Trifluoromethyl Group (-CF3): A Game-Changer in Medicinal Chemistry: The strategic incorporation of a trifluoromethyl group is a well-established strategy to enhance the drug-like properties of a molecule.[4] This highly electronegative moiety offers several key advantages:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can prolong the half-life of a drug.[5]

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.[4]

-

Enhanced Binding Affinity: The unique electronic properties of the -CF3 group can lead to stronger interactions with target proteins, improving potency.[5]

-

Modulation of pKa: It can influence the basicity of the nearby pyridine nitrogen, which can be critical for optimizing pharmacokinetics.[4]

-

-

The Chloro Substituent as a Synthetic Hub: The chlorine atom at the 3-position is not merely a substituent; it is a versatile synthetic handle. It serves as an excellent leaving group for various cross-coupling reactions, enabling the efficient construction of diverse molecular libraries for lead optimization.[4][6]

The convergence of these three structural features in a single scaffold creates a powerful platform for tackling a wide range of diseases, including cancer, by targeting key signaling pathways.[7]

Synthesis and Derivatization Strategies

The synthesis of the 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine core can be achieved through a multi-step process that leverages common and reliable organic chemistry reactions. The following protocol describes a plausible and efficient route.

Detailed Synthesis Protocol for the Core Scaffold

This protocol outlines a two-step synthesis starting from a commercially available pyridine derivative.

Step 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This intermediate is a key building block for many trifluoromethylpyridine derivatives.[8]

-

Reactants: 2-Chloro-5-(trifluoromethyl)pyridine, N-Chlorosuccinimide (NCS), Acetonitrile (anhydrous).

-

Procedure:

-

To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous acetonitrile, add N-Chlorosuccinimide (1.1 eq).

-

Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 4-6 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

Step 2: Suzuki Coupling to Synthesize 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine

This step introduces the phenyl group via a palladium-catalyzed cross-coupling reaction.

-

Reactants: 2,3-Dichloro-5-(trifluoromethyl)pyridine (from Step 1), Phenylboronic acid, Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)), Sodium carbonate (2M aqueous solution), Toluene, and Ethanol.

-

Procedure:

-

In a round-bottom flask, combine 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq).

-

Add a 3:1 mixture of toluene and ethanol to the flask.

-

Add the 2M aqueous sodium carbonate solution (2.0 eq).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 90°C under an inert atmosphere for 8-12 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the final product, 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine.

-

Derivatization Strategies

The core scaffold offers multiple points for diversification, which is crucial for building a library of compounds for screening.

-

At the 3-Position (Chloro Group): The chlorine atom is the most versatile handle for derivatization.

-

On the Phenyl Ring: The phenyl group can be substituted with various functionalities.

-

Electrophilic Aromatic Substitution: Nitration, halogenation, or Friedel-Crafts reactions can be performed on the phenyl ring, although regioselectivity needs to be carefully controlled.

-

Using Substituted Phenylboronic Acids: A more controlled approach is to use pre-functionalized phenylboronic acids in the Suzuki coupling step.

-

The following diagram illustrates the synthetic pathway and key derivatization points.

Caption: Synthetic route to the core scaffold and key derivatization points.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Derivatives of the trifluoromethylpyridine scaffold have shown promise in a variety of therapeutic areas, particularly as kinase inhibitors in oncology.[7] The 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine core is an excellent starting point for developing targeted therapies.

Potential Therapeutic Targets

-

Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine core. The 2-phenylpyridine motif can effectively occupy the ATP-binding pocket of various kinases. By modifying the substituents on the phenyl ring and at the 3-position, one can achieve high potency and selectivity for specific kinases involved in cancer cell proliferation, such as EGFR, BRAF, or BTK.[7][9]

-

Antibacterial Agents: The lipophilicity conferred by the trifluoromethyl group can enhance penetration into bacterial cells, a key attribute for developing new antibiotics against resistant strains like MRSA.[2][5]

-

Antiviral Agents: The scaffold can be used to design inhibitors of viral enzymes, such as proteases or polymerases. For example, related structures have been investigated as inhibitors of the HCV NS5B polymerase.[10]

Structure-Activity Relationship (SAR) Analysis

A systematic exploration of the SAR is crucial for optimizing the scaffold for a specific target.

| Position of Modification | Type of Modification | Expected Impact on Activity |

| 3-Position (from Cl) | Small amines, ethers, or substituted aryls | Can probe for additional binding pockets and improve target selectivity. |

| Phenyl Ring (para) | H-bond donors/acceptors (e.g., -OH, -NH2) | May form key interactions with the target protein, significantly boosting potency. |

| Phenyl Ring (meta) | Small alkyl or halogen groups | Can modulate the dihedral angle between the phenyl and pyridine rings, optimizing the binding conformation. |

| Pyridine Nitrogen | N-oxide formation | Can alter solubility and metabolic profile. |

The following diagram illustrates a hypothetical SAR for a kinase inhibitor based on the scaffold.

Caption: Hypothetical SAR for the 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine scaffold.

(Note: The DOT language does not directly support embedding chemical structure images. The above is a conceptual representation. In a real report, the chemical structure would be drawn with labels pointing to the R-groups.)

Experimental Protocols for Biological Evaluation

Once a library of compounds has been synthesized, they must be evaluated in relevant biological assays. The following is a representative protocol for a primary screening assay to identify potential kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescent-Based)

This assay measures the amount of ATP remaining in solution after a kinase reaction, which is inversely proportional to kinase activity.

-

Principle: The assay uses a luciferase enzyme to generate a luminescent signal from the remaining ATP. Lower light output indicates higher kinase activity (more ATP consumed) and therefore weaker inhibition by the test compound.

-

Materials:

-

Kinase of interest (e.g., EGFR, BRAF)

-

Substrate peptide specific to the kinase

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega)

-

White, opaque 384-well plates

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In the 384-well plate, add 5 µL of the kinase solution (in assay buffer).

-

Add 1 µL of the diluted test compound or DMSO (for positive and negative controls).

-

Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and detect the remaining ATP by adding 10 µL of the Kinase-Glo® reagent.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

The workflow for this assay is depicted below.

Caption: Experimental workflow for a luminescent-based kinase inhibition assay.

Future Outlook and Opportunities

The 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine scaffold is a platform with significant untapped potential. While its application in kinase inhibition is a promising avenue, other therapeutic areas should be explored.

-

Neurodegenerative Diseases: The lipophilicity of the scaffold could be advantageous for developing CNS-penetrant drugs targeting kinases or other proteins implicated in diseases like Alzheimer's or Parkinson's.

-

Immunomodulation: Compounds that selectively inhibit kinases in immune cells (e.g., BTK, JAK) are of high interest for treating autoimmune disorders.[9]

-

Fragment-Based Drug Discovery (FBDD): The core scaffold itself or smaller fragments thereof could be used in FBDD campaigns to identify novel binding modes and starting points for new drug discovery projects.

The primary challenge will be achieving high selectivity for the desired target to minimize off-target effects and potential toxicity. This will require sophisticated SAR studies and may involve advanced computational modeling to guide the design of more selective inhibitors.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- BenchChem. (2025). Unveiling the Potential: A Comparative Analysis of 2-Amino-4-(trifluoromethyl)

- Key Uses of Trifluoromethylpyridine Deriv

- Oda, H., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

- Tsukamoto, M., & Nakamura, T. (2023, November 8).

- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

- Structure-activity relationship of phenyl-pyridine derivatives. (n.d.).

- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. (n.d.).

- MDPI. (2023, February 6). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.

- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. (n.d.).

- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. (n.d.).

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- 3-Chloro-2-(trifluoromethyl)pyridine. (n.d.). Santa Cruz Biotechnology.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC.

- 2-Phenylpyridine. (n.d.). Wikipedia.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-Chloro-2-(trifluoromethyl)pyridine | CAS 749875-32-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine via Suzuki-Miyaura Coupling

Abstract

This application note provides a comprehensive guide for the synthesis of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine, a heterocyclic scaffold of significant interest in pharmaceutical and agrochemical research. We present a robust and optimized protocol centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental procedure, and critical insights into the selection of reagents and reaction parameters. The content is designed for researchers, chemists, and drug development professionals seeking a reliable method for constructing biaryl compounds involving functionalized pyridine rings.

Introduction: The Significance of Arylated Pyridines

Substituted pyridine rings are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1] The specific molecule, 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine, combines several key pharmacophores: a pyridine core, a trifluoromethyl group known to enhance metabolic stability and binding affinity, and a phenyl substituent. The synthesis of such complex biaryls is efficiently achieved through modern cross-coupling methodologies.

The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki in 1979, stands as a cornerstone of carbon-carbon bond formation.[2] Its broad adoption in both academic and industrial settings is due to its mild reaction conditions, exceptional tolerance of various functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[3][4] This protocol details the regioselective coupling of phenylboronic acid with 2,3-dichloro-5-(trifluoromethyl)pyridine to yield the target compound.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide or pseudohalide, catalyzed by a palladium(0) complex.[5][6] The catalytic cycle is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) catalyst into the carbon-halogen bond of the organic halide (in this case, the C-Cl bond at the C2 position of the pyridine ring). This is often the rate-determining step and results in a Pd(II) intermediate.[2][3] The reactivity order for halides is generally I > Br > OTf >> Cl, meaning that coupling with aryl chlorides often requires more robust catalytic systems.[7]

-

Transmetalation : This step involves the transfer of the organic group (phenyl) from the boron atom to the palladium(II) center. This process is critically dependent on the presence of a base.[8] The base activates the boronic acid, forming a more nucleophilic "ate" complex (e.g., [PhB(OH)₃]⁻), which readily transfers its organic moiety to the palladium complex, displacing a halide.[9][10][11]

-

Reductive Elimination : In the final step, the two organic ligands on the palladium center couple to form the new C-C bond of the product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6]

Below is a diagram illustrating this fundamental process.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine

Reaction Scheme

The selected strategy involves the regioselective arylation of 2,3-dichloro-5-(trifluoromethyl)pyridine with phenylboronic acid. The C2 position of the pyridine ring is more electron-deficient and generally more reactive towards oxidative addition than the C3 position, enabling a selective coupling.[12]

Materials and Reagents

The following table summarizes the required materials for the reaction. All reagents should be handled in accordance with standard laboratory safety procedures.

| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Amount (1 mmol scale) | Role |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-79-0 | 215.99 | 1.0 | 216 mg | Aryl Halide |

| Phenylboronic Acid | 98-80-6 | 121.93 | 1.2 | 146 mg | Organoboron Reagent |

| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 0.03 | 24.5 mg | Palladium Catalyst |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 | 345 mg | Base |

| 1,4-Dioxane | 123-91-1 | 88.11 | - | 4.0 mL | Solvent |

| Deionized Water | 7732-18-5 | 18.02 | - | 1.0 mL | Co-solvent |

Step-by-Step Protocol

-

Reaction Setup : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2,3-dichloro-5-(trifluoromethyl)pyridine (216 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and finely powdered potassium carbonate (345 mg, 2.5 mmol).

-

Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition : Under a positive pressure of the inert gas, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 24.5 mg, 0.03 mmol). The use of an electron-rich and bulky phosphine ligand is crucial for facilitating the coupling of the less reactive aryl chloride.[13]

-

Solvent Addition & Degassing : Add degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.[14] The biphasic solvent system is effective for dissolving both the organic substrates and the inorganic base.[15] Degas the resulting suspension by bubbling argon through the mixture for 15-20 minutes.

-

Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-18 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL). Transfer the contents to a separatory funnel.

-

Extraction : Separate the organic layer. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine as a pure solid.

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis protocol.

Figure 2: Step-by-step experimental workflow for the synthesis.

Field-Proven Insights for Optimization

-

Catalyst and Ligand Selection : While Pd(dppf)Cl₂ is a robust choice, other catalyst systems can be effective. For challenging couplings, second-generation Buchwald ligands like XPhos or SPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, can offer superior results, particularly at lower catalyst loadings.[13]

-

Base Selection : The choice of base can significantly influence reaction outcomes.[8] Potassium carbonate (K₂CO₃) is a cost-effective and generally effective choice. For less reactive substrates, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may accelerate the reaction and improve yields.[16] The base must be finely powdered to maximize its surface area and reactivity.[14]

-

Solvent System : The ratio of organic solvent to water can be critical. While a 4:1 mixture of dioxane/water is standard, adjusting this ratio can improve the solubility of starting materials.[14] Other common solvents include toluene, THF, and DMF.[15][17] Aprotic polar solvents like DMF can be particularly useful for substrates with poor solubility.[17]

-

Temperature and Reaction Time : Aryl chlorides typically require higher temperatures (80-110 °C) for efficient coupling compared to their bromide or iodide counterparts.[7] Reaction times should be optimized by monitoring; prolonged heating can sometimes lead to side reactions like protodeboronation of the boronic acid or catalyst decomposition.[14]

Expected Outcome and Data

Based on analogous Suzuki-Miyaura couplings of functionalized chloropyridines, this protocol is expected to provide the desired product in good to excellent yield.

| Parameter | Expected Result |